molecular formula C20H24ClN3O B103850 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol CAS No. 3864-99-1

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Cat. No. B103850
CAS RN: 3864-99-1
M. Wt: 357.9 g/mol
InChI Key: UWSMKYBKUPAEJQ-UHFFFAOYSA-N
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Patent
US05104992

Procedure details

37.4 g (0.1 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide, 0.125 g of palladium carbon, 300 ml of a solvent mixture comprising toluene, 2-butanol and water (ratio by volume of 10:7:10) and 5 g of 50% dimethylamine were charged into a 500- ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature of the resultant mixture was increased to 60° C. under agitation, and reaction was been effected while agitation being continued until no more hydrogen was absorbed by the mixture. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. After most part of the solvent had been distilled off from the filtrate, the residual solid was washed with ethanol and dried to obtain 30.4 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole as a target substance (yield, 85.0%; melting point, 153° to 155° C.).
Name
2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solvent
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
palladium carbon
Quantity
0.125 g
Type
catalyst
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:6][C:5]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:4][C:3]=1[N:16]1[N+:20]([O-])=[C:19]2[CH:22]=[CH:23][C:24]([Cl:26])=[CH:25][C:18]2=[N:17]1.C1(C)C=CC=CC=1.CNC.[H][H]>[C].[Pd].O.CC(O)CC>[OH:1][C:2]1[C:7]([C:8]([CH3:10])([CH3:11])[CH3:9])=[CH:6][C:5]([C:12]([CH3:13])([CH3:14])[CH3:15])=[CH:4][C:3]=1[N:16]1[N:20]=[C:19]2[CH:22]=[CH:23][C:24]([Cl:26])=[CH:25][C:18]2=[N:17]1 |f:4.5|

Inputs

Step One
Name
2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide
Quantity
37.4 g
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=[N+]1[O-])C=CC(=C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)O
Step Four
Name
solvent
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
5 g
Type
reactant
Smiles
CNC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Nine
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eleven
Name
palladium carbon
Quantity
0.125 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged into a 500- ml stainless autoclave
CUSTOM
Type
CUSTOM
Details
equipped with an agitator
CUSTOM
Type
CUSTOM
Details
was absorbed by the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
After most part of the solvent had been distilled off from the filtrate
WASH
Type
WASH
Details
the residual solid was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=N1)C=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.